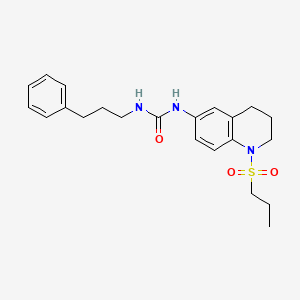
1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O2S. The compound features a tetrahydroquinoline moiety which is known for its diverse pharmacological properties.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.47 g/mol |
| Appearance | White solid |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO |
Recent studies have indicated that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in the differentiation and function of Th17 cells involved in autoimmune diseases such as rheumatoid arthritis and psoriasis .
Efficacy in Preclinical Models
In preclinical models, this compound demonstrated significant efficacy in reducing the severity of autoimmune conditions:
- Rheumatoid Arthritis : In a mouse model, treatment with this compound resulted in reduced joint inflammation and damage compared to control groups.
- Psoriasis : The compound effectively reduced psoriatic lesions at lower doses than previously studied analogs .
Pharmacokinetics
The bioavailability of this compound was assessed in various animal models:
| Animal Model | Bioavailability (%) |
|---|---|
| Mice | 48.1 |
| Rats | 32.9 |
These results indicate a significantly improved bioavailability compared to other compounds in its class .
Case Study 1: Treatment of Psoriasis
In a controlled study involving mice with induced psoriasis, administration of this compound led to a marked decrease in lesion area and severity scores after two weeks of treatment. Histological analysis showed reduced keratinocyte proliferation and inflammation markers.
Case Study 2: Rheumatoid Arthritis Model
Another study investigated the effects on rheumatoid arthritis using a collagen-induced arthritis model. The treated group exhibited significantly lower clinical scores and joint swelling compared to untreated controls. The findings suggest potential for this compound in managing chronic inflammatory conditions.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-2-16-29(27,28)25-15-7-11-19-17-20(12-13-21(19)25)24-22(26)23-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17H,2,6-7,10-11,14-16H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGNYAOVROIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














